Surinabant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surinabant, also known as SR147778, is a selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Sanofi-Aventis, it is primarily investigated for its potential in treating nicotine addiction and aiding smoking cessation. Surinabant has also been explored for its applications in weight management and other addictive disorders, such as alcohol dependence. The compound is notable for its ability to inhibit the effects of Δ9-tetrahydrocannabinol (THC) on the central nervous system and heart rate, making it a candidate for various therapeutic uses without the severe side effects associated with earlier CB1 antagonists like rimonabant .

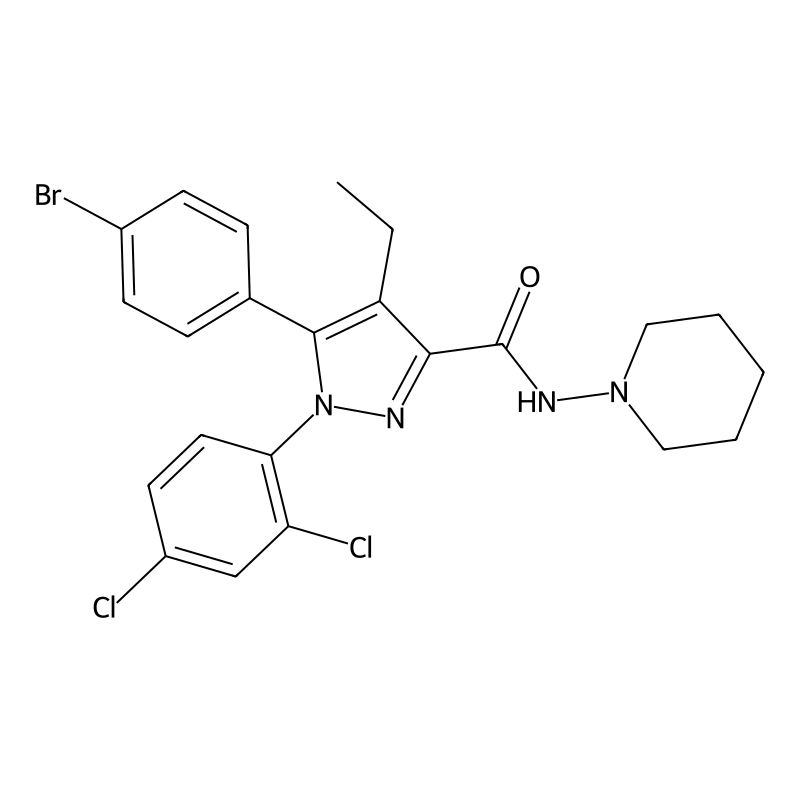

Surinabant's chemical structure is characterized by the formula and a molar mass of 522.27 g·mol. The compound interacts with CB1 receptors through competitive binding, effectively blocking the receptor's activation by endogenous cannabinoids like anandamide. This antagonistic action can lead to various physiological effects, including reduced appetite and altered mood states .

Surinabant exhibits significant biological activity as a CB1 receptor antagonist. Clinical studies have demonstrated that it can effectively inhibit THC-induced effects such as increased heart rate and subjective feelings of intoxication. In particular, doses ranging from 20 mg to 80 mg have shown efficacy in reducing these effects without producing adverse reactions at lower doses . Surinabant's unique profile allows it to potentially mitigate weight gain during smoking cessation efforts, a common concern among individuals trying to quit smoking .

The synthesis of surinabant involves several steps that typically include the formation of key intermediates through organic reactions such as nucleophilic substitutions and cyclization processes. While specific details on the synthetic pathway are proprietary, it generally follows established methodologies for creating complex organic molecules with multiple functional groups to ensure selectivity towards the CB1 receptor .

Surinabant is primarily being developed for:

- Nicotine Addiction Treatment: Aiming to assist in smoking cessation.

- Weight Management: Investigated as an anorectic agent to help control appetite.

- Other Addictive Disorders: Potential applications in treating alcohol dependence and possibly ADHD.

Despite its promise, clinical trials have shown mixed results regarding its effectiveness in improving smoking cessation rates, although it has been noted to reduce weight gain associated with quitting smoking .

Surinabant's interactions with other substances have been studied extensively. It has been shown that combining surinabant with certain drugs can increase the risk or severity of adverse effects. For example, interactions with benzyl alcohol and other medications may necessitate caution during concurrent administration. Moreover, surinabant's metabolism primarily involves the cytochrome P450 enzyme CYP3A4, which plays a crucial role in its pharmacokinetics .

Surinabant shares similarities with several other compounds that act on cannabinoid receptors. Here are some notable comparisons:

| Compound Name | Type | Unique Features |

|---|---|---|

| Rimonabant | CB1 inverse agonist | First marketed CB1 antagonist; associated with severe psychiatric side effects. |

| AM411 | CB1 agonist | Synthetic analog with low nanomolar affinity; notable for not causing rapid receptor desensitization. |

| URB597 | FAAH inhibitor | Enhances endogenous levels of anandamide without inducing cannabimimetic effects typical of CB1 agonists. |

| AM10257 | CB2 selective antagonist | Targets CB2 receptors specifically, potentially reducing central nervous system side effects. |

Surinabant's uniqueness lies in its selective antagonism of the CB1 receptor without the severe adverse effects seen with other compounds like rimonabant, making it a promising candidate for further research and development in addiction treatment .

High Performance Liquid Chromatography-Ultraviolet Method Validation Parameters

The development of High Performance Liquid Chromatography-Ultraviolet detection methods for Surinabant quantification follows established validation protocols incorporating critical performance characteristics essential for pharmaceutical analysis. The method employs a Waters YMC Pro C4 cartridge column with a mobile phase composition of acetonitrile and water in equal proportions, supplemented with 0.1% formic acid to optimize chromatographic separation [1] [2].

Specificity and Selectivity Assessment

Specificity evaluation demonstrates the method's capability to distinguish Surinabant from potential interfering substances including metabolites, degradation products, and matrix components. The chromatographic system achieves complete baseline resolution between Surinabant and the internal standard AM251, with retention times providing adequate separation from endogenous plasma components [1]. Peak purity assessment using photodiode array detection confirms analyte identity through spectral matching across the peak profile.

Linearity and Range Determination

Linearity validation encompasses concentration ranges from 100 to 1500 nanograms per milliliter, demonstrating proportional response relationships between analyte concentration and detector signal. Calibration curves exhibit correlation coefficients exceeding 0.99, meeting regulatory requirements for quantitative pharmaceutical analysis [1] [3]. The linear dynamic range covers anticipated clinical concentration levels while providing adequate sensitivity for pharmacokinetic studies.

Accuracy and Precision Evaluation

Accuracy assessment involves analysis of quality control samples prepared at multiple concentration levels spanning the validated range. Recovery studies demonstrate mean accuracies between 98 and 102 percent, confirming method trueness [1]. Precision evaluation includes both intra-day and inter-day variability assessments, with relative standard deviation values consistently below 2 percent, indicating excellent method reproducibility [3] [4].

Detection and Quantification Limits

The lower limit of quantification for the High Performance Liquid Chromatography-Ultraviolet method is established at 100 nanograms per milliliter, providing adequate sensitivity for clinical applications [1]. This quantification limit enables reliable detection of Surinabant concentrations expected in human plasma following therapeutic dosing regimens.

Robustness and System Suitability

Method robustness evaluation involves systematic variation of critical parameters including mobile phase composition, flow rate, column temperature, and detection wavelength. System suitability parameters encompass theoretical plate counts, peak asymmetry factors, and resolution values, ensuring consistent analytical performance across different analytical sessions [4] [5].

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantification in Biological Matrices

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry methods provide enhanced sensitivity and selectivity for Surinabant quantification in complex biological matrices. The technique employs positive ionization mode with multiple reaction monitoring transitions optimized for maximum analytical sensitivity [1] [6].

Mass Spectrometric Parameter Optimization

Electrospray ionization conditions are optimized to maximize protonated molecular ion formation for both Surinabant and the internal standard. The primary quantification transition for Surinabant utilizes mass-to-charge ratio 523 to 423, while the internal standard AM251 employs transition 555 to 455 [1]. Collision energy and fragmentation voltage parameters are fine-tuned to achieve optimal signal intensity and selectivity.

Sample Preparation and Matrix Effects

Protein precipitation procedures using acetonitrile effectively remove interfering plasma proteins while maintaining analyte recovery. Matrix effect evaluation demonstrates minimal ion suppression or enhancement, ensuring quantitative accuracy across different biological samples [1] [7]. The sample preparation protocol maintains analyte stability while providing clean extracts suitable for mass spectrometric analysis.

Calibration and Quality Control

The calibration range extends from 5.00 to 1000 nanograms per milliliter, providing a lower quantification limit twenty-fold more sensitive than the High Performance Liquid Chromatography-Ultraviolet method [1]. Quality control samples prepared at low, medium, and high concentrations undergo comprehensive validation including accuracy, precision, and stability assessments.

Method Validation Parameters

Validation encompasses selectivity against endogenous plasma components, linearity across the analytical range, and carryover assessment. Accuracy evaluations demonstrate mean recoveries between 85 and 115 percent, while precision studies yield relative standard deviation values below 15 percent [1] [8]. Stability studies confirm analyte integrity under various storage and processing conditions.

Bioanalytical Applications

The validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry method supports pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications. The enhanced sensitivity enables detection of Surinabant at clinically relevant concentrations, facilitating comprehensive pharmacological investigations [1] [6].

Stability-Indicating Assay Development

Stability-indicating analytical methods for Surinabant are designed to accurately quantify the active pharmaceutical ingredient while simultaneously detecting and quantifying degradation products formed under various stress conditions. These methods are essential for pharmaceutical development, quality control, and regulatory compliance [9] [10].

Forced Degradation Studies

Systematic stress testing involves exposing Surinabant to various degradation conditions including acidic hydrolysis, alkaline hydrolysis, oxidative stress, thermal degradation, and photolytic conditions. Each stress condition is carefully controlled to achieve 5 to 20 percent degradation, generating representative degradation products for method development purposes [9] [11]. The degradation studies provide crucial information about potential degradation pathways and identify critical degradation products requiring monitoring.

Chromatographic Separation Optimization

Method development focuses on achieving baseline resolution between Surinabant and all significant degradation products. Mobile phase optimization involves systematic evaluation of organic modifier composition, pH adjustment, and gradient programming to maximize separation efficiency [10] [12]. Column selection criteria include stationary phase chemistry, particle size, and column dimensions to ensure robust chromatographic performance.

Peak Purity and Identification

Photodiode array detection or mass spectrometric identification confirms peak purity and structural identification of degradation products. Spectral libraries and fragmentation patterns assist in degradation product characterization, enabling structure-activity relationship assessments [10] [13]. Peak purity indices ensure quantitative accuracy by confirming the absence of co-eluting impurities.

Validation Requirements

Stability-indicating method validation encompasses all standard analytical method validation parameters with additional emphasis on specificity demonstration. Linearity studies include both the active pharmaceutical ingredient and major degradation products across their expected concentration ranges [9] [11]. Recovery studies confirm quantitative accuracy in the presence of degradation products and excipients.

Regulatory Compliance

Method development follows International Conference on Harmonization guidelines and Food and Drug Administration recommendations for stability-indicating assay methods. Documentation includes comprehensive validation reports, method transfer protocols, and ongoing method performance monitoring procedures [9] [14]. Regulatory submissions require demonstration of method suitability for intended applications and compliance with pharmacopoeial requirements.

Impurity Profiling Using Advanced Chromatographic Techniques

Advanced chromatographic techniques for Surinabant impurity profiling encompass high-resolution separation methods coupled with sensitive detection systems capable of identifying and quantifying trace-level impurities. These approaches are critical for pharmaceutical quality control and regulatory compliance [15] [16].

Multi-Dimensional Chromatographic Approaches

Two-dimensional liquid chromatography systems provide enhanced peak capacity for complex impurity separation. The first dimension employs hydrophilic interaction liquid chromatography for polar impurity separation, while the second dimension utilizes reversed-phase chromatography for hydrophobic compound analysis [15]. Heart-cutting techniques enable selective transfer of critical peak regions for enhanced resolution and sensitivity.

High-Resolution Mass Spectrometry Integration

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry provides accurate mass measurements for unknown impurity identification. High-resolution mass spectrometry enables molecular formula determination and structural elucidation of process-related and degradation impurities [17] [18]. Tandem mass spectrometry fragmentation patterns provide additional structural information for comprehensive impurity characterization.

Ultra-High Performance Liquid Chromatography Implementation

Ultra-High Performance Liquid Chromatography systems utilizing sub-2-micrometer particle columns achieve superior resolution and reduced analysis times for impurity profiling applications. Enhanced sensitivity and peak capacity enable detection of trace-level impurities while maintaining quantitative accuracy [19] [20]. Method development focuses on optimizing gradient conditions and column temperature for maximum separation efficiency.

Analytical Method Validation for Impurity Analysis

Impurity method validation encompasses detection limit determination, quantification limit assessment, and linearity evaluation across the reporting threshold to qualification threshold range [15] [19]. Accuracy studies involve spiking known impurities into drug substance samples at various concentration levels. Precision assessments include both repeatability and intermediate precision evaluations under different analytical conditions.

Regulatory Impurity Thresholds

Method development considers International Conference on Harmonization impurity thresholds requiring identification and qualification based on maximum daily dose calculations. Reporting thresholds typically range from 0.03 to 0.1 percent depending on maximum daily dose levels [15] [21]. Qualification thresholds may require toxicological assessment for impurities exceeding established safety thresholds.

Data Integrity and Quality Assurance

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Tonstad S, Aubin HJ. Efficacy of a dose range of surinabant, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial. J Psychopharmacol. 2012 Jul;26(7):1003-9. doi: 10.1177/0269881111431623. PubMed PMID: 22219220.

3: Lamota L, Bermudez-Silva FJ, Marco EM, Llorente R, Gallego A, Rodríguez de Fonseca F, Viveros MP. Effects of adolescent nicotine and SR 147778 (Surinabant) administration on food intake, somatic growth and metabolic parameters in rats. Neuropharmacology. 2008 Jan;54(1):194-205. PubMed PMID: 17720206.

4: Jones EK, Kirkham TC. Noladin ether, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats. Br J Pharmacol. 2012 Jul;166(6):1815-21. doi: 10.1111/j.1476-5381.2012.01888.x. PubMed PMID: 22309979; PubMed Central PMCID: PMC3402806.

5: Elrashidi MY, Ebbert JO. Emerging drugs for the treatment of tobacco dependence: 2014 update. Expert Opin Emerg Drugs. 2014 Jun;19(2):243-60. doi: 10.1517/14728214.2014.899580. Review. PubMed PMID: 24654737.

6: Parylak SL, Cottone P, Sabino V, Rice KC, Zorrilla EP. Effects of CB1 and CRF1 receptor antagonists on binge-like eating in rats with limited access to a sweet fat diet: lack of withdrawal-like responses. Physiol Behav. 2012 Sep 10;107(2):231-42. doi: 10.1016/j.physbeh.2012.06.017. PubMed PMID: 22776620; PubMed Central PMCID: PMC3825516.

7: Pamplona FA, Takahashi RN. WIN 55212-2 impairs contextual fear conditioning through the activation of CB1 cannabinoid receptors. Neurosci Lett. 2006 Apr 10-17;397(1-2):88-92. PubMed PMID: 16406322.

8: Pamplona FA, Prediger RD, Pandolfo P, Takahashi RN. The cannabinoid receptor agonist WIN 55,212-2 facilitates the extinction of contextual fear memory and spatial memory in rats. Psychopharmacology (Berl). 2006 Nov;188(4):641-9. PubMed PMID: 16947018.

9: Lallemand F, De Witte P. SR147778, a CB1 cannabinoid receptor antagonist, suppresses ethanol preference in chronically alcoholized Wistar rats. Alcohol. 2006 Jul;39(3):125-34. PubMed PMID: 17127132.

10: Doggrell SA. Will the new CB1 cannabinoid receptor antagonist SR-147778 have advantages over rimonabant? Expert Opin Investig Drugs. 2005 Mar;14(3):339-42. Review. PubMed PMID: 15833065.

11: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.

12: Rinaldi-Carmona M, Barth F, Congy C, Martinez S, Oustric D, Pério A, Poncelet M, Maruani J, Arnone M, Finance O, Soubrié P, Le Fur G. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3 -carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. J Pharmacol Exp Ther. 2004 Sep;310(3):905-14. PubMed PMID: 15131245.

13: Viveros MP, de Fonseca FR, Bermudez-Silva FJ, McPartland JM. Critical role of the endocannabinoid system in the regulation of food intake and energy metabolism, with phylogenetic, developmental, and pathophysiological implications. Endocr Metab Immune Disord Drug Targets. 2008 Sep;8(3):220-30. Review. PubMed PMID: 18782018.

14: Gessa GL, Serra S, Vacca G, Carai MA, Colombo G. Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats. Alcohol Alcohol. 2005 Jan-Feb;40(1):46-53. PubMed PMID: 15582988.